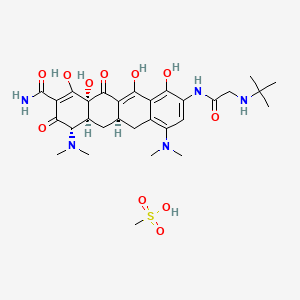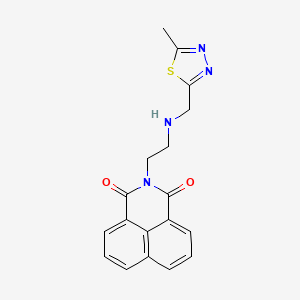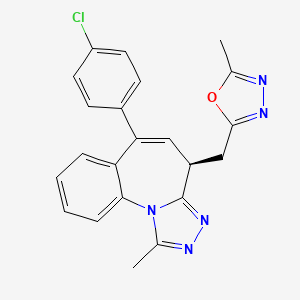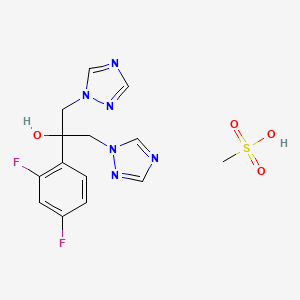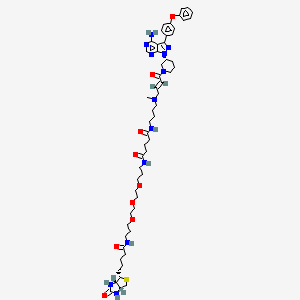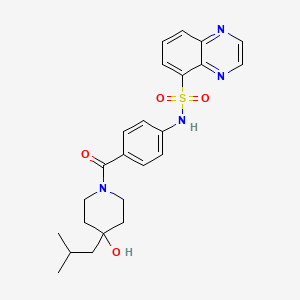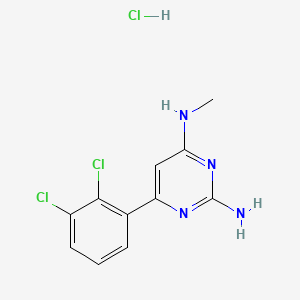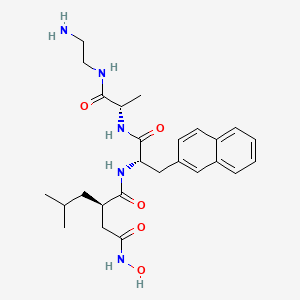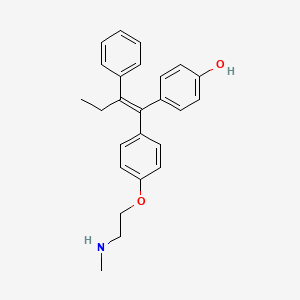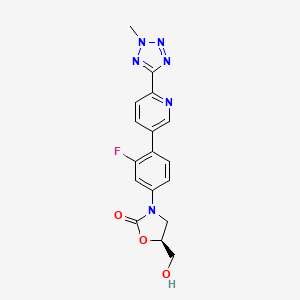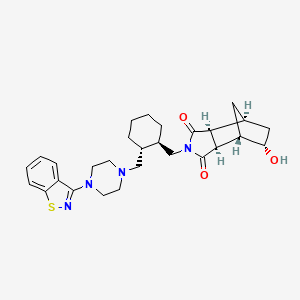
Lurasidone metabolite 14326
Descripción general
Descripción
Lurasidone metabolite 14326 is an active metabolite of the atypical antipsychotic drug Lurasidone. Lurasidone is primarily used for the treatment of schizophrenia and bipolar depression. The metabolite 14326 retains significant pharmacological activity and contributes to the overall therapeutic effects of Lurasidone .
Aplicaciones Científicas De Investigación
Lurasidone metabolite 14326 has several scientific research applications:
Mecanismo De Acción
Lurasidone metabolite 14326 exerts its effects by interacting with several molecular targets:
Dopamine D2 receptors: It acts as an antagonist, reducing the effects of dopamine and alleviating symptoms of schizophrenia.
Serotonin 5-HT2A receptors: It also acts as an antagonist at these receptors, contributing to its antipsychotic effects.
Serotonin 5-HT7 receptors: The metabolite has antagonistic activity at these receptors, which may play a role in its therapeutic effects.
Direcciones Futuras
Lurasidone, a second-generation antipsychotic approved for the treatment of patients with schizophrenia or bipolar depression, is a potent antagonist at dopamine D2, serotonin 5-HT2A and 5-HT7 receptors, and partial agonist at 5-HT1A receptors, but is devoid of antihistaminic or anticholinergic activities . Given that patients with schizophrenia are at significantly increased risk for cardiovascular disease, type II diabetes, and early death, the favorable metabolic profile of lurasidone, taken together with its demonstrated efficacy in short- and long-term trials, makes it an important treatment option for patients with schizophrenia .
Análisis Bioquímico
Biochemical Properties
Lurasidone Metabolite 14326 interacts with various enzymes and proteins. The primary enzyme responsible for metabolizing Lurasidone is Cytochrome P450 3A . The metabolite ID-14283, which is a product of this metabolism, is used to calculate Vmax and Km .
Molecular Mechanism
The molecular mechanism of this compound involves binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. Specifically, it is involved in the biotransformation of Lurasidone via CYP3A .
Temporal Effects in Laboratory Settings
It is known that the compound’s salt form, this compound hydrochloride, generally has better water solubility and stability .
Metabolic Pathways
This compound is involved in the metabolic pathways of Lurasidone, primarily mediated by the Cytochrome P450 3A enzyme
Métodos De Preparación
Lurasidone is metabolized in the human liver by cytochrome P450 3A4 enzyme, leading to the formation of several metabolites, including Lurasidone metabolite 14326 . The primary synthetic route involves oxidative N-dealkylation, hydroxylation at the norbornane ring, and S-oxidation . These reactions are typically carried out under controlled laboratory conditions using human liver microsomes or recombinant enzymes.
Análisis De Reacciones Químicas
Lurasidone metabolite 14326 undergoes several types of chemical reactions, including:
Reduction: Although less common, reduction reactions can occur under specific conditions.
Substitution: This involves the replacement of functional groups within the molecule, often under the influence of specific reagents.
Common reagents used in these reactions include cytochrome P450 enzymes, NADPH, and oxygen . The major products formed from these reactions are hydroxylated and dealkylated metabolites .
Comparación Con Compuestos Similares
Lurasidone metabolite 14326 is unique compared to other similar compounds due to its specific receptor binding profile and pharmacological activity. Similar compounds include:
Lurasidone metabolite 14283: Another active metabolite of Lurasidone with similar receptor binding affinities.
Lurasidone metabolite 11614: A minor metabolite with less pharmacological activity.
This compound stands out due to its significant contribution to the therapeutic effects of Lurasidone and its unique receptor binding profile .
Propiedades
IUPAC Name |
(1S,2S,6R,7S,8S)-4-[[(1R,2R)-2-[[4-(1,2-benzothiazol-3-yl)piperazin-1-yl]methyl]cyclohexyl]methyl]-8-hydroxy-4-azatricyclo[5.2.1.02,6]decane-3,5-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H36N4O3S/c33-22-14-19-13-21(22)25-24(19)27(34)32(28(25)35)16-18-6-2-1-5-17(18)15-30-9-11-31(12-10-30)26-20-7-3-4-8-23(20)36-29-26/h3-4,7-8,17-19,21-22,24-25,33H,1-2,5-6,9-16H2/t17-,18-,19-,21+,22-,24-,25+/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JVTNTCYRWHASTQ-KBICSIMZSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C(C1)CN2CCN(CC2)C3=NSC4=CC=CC=C43)CN5C(=O)C6C7CC(C6C5=O)C(C7)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CC[C@H]([C@@H](C1)CN2CCN(CC2)C3=NSC4=CC=CC=C43)CN5C(=O)[C@H]6[C@H]7C[C@@H]([C@H]6C5=O)[C@H](C7)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H36N4O3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID101099449 | |
| Record name | rel-(3aR,4S,5S,7S,7aS)-2-[[(1R,2R)-2-[[4-(1,2-Benzisothiazol-3-yl)-1-piperazinyl]methyl]cyclohexyl]methyl]hexahydro-5-hydroxy-4,7-methano-1H-isoindole-1,3(2H)-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101099449 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
508.7 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
186204-33-1 | |
| Record name | rel-(3aR,4S,5S,7S,7aS)-2-[[(1R,2R)-2-[[4-(1,2-Benzisothiazol-3-yl)-1-piperazinyl]methyl]cyclohexyl]methyl]hexahydro-5-hydroxy-4,7-methano-1H-isoindole-1,3(2H)-dione | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=186204-33-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | rel-(3aR,4S,5S,7S,7aS)-2-[[(1R,2R)-2-[[4-(1,2-Benzisothiazol-3-yl)-1-piperazinyl]methyl]cyclohexyl]methyl]hexahydro-5-hydroxy-4,7-methano-1H-isoindole-1,3(2H)-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101099449 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



